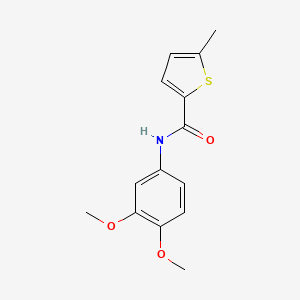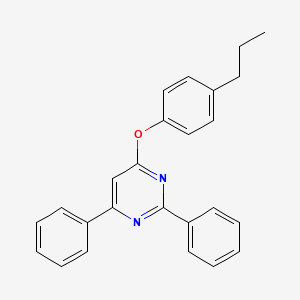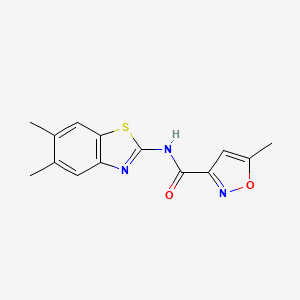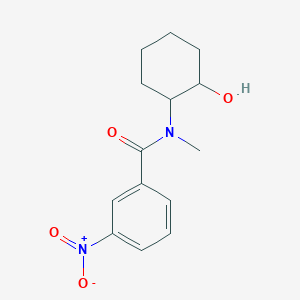![molecular formula C17H15IN4O4S B4776966 4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4776966.png)
4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE
Overview
Description
4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes an iodine atom, a methoxyaniline group, and a sulfonylphenyl group attached to a pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrazole Ring: This can be achieved through a [3+2] cycloaddition reaction involving a terminal alkyne and hydrazine under mild conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.
Attachment of the Methoxyaniline Group: This step involves a nucleophilic substitution reaction where the methoxyaniline group is attached to the pyrazole ring.
Sulfonylation: The sulfonyl group is introduced through a sulfonation reaction using a sulfonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects . For example, it may interact with enzymes involved in oxidative stress or inflammation .
Comparison with Similar Compounds
Similar Compounds
4-Iodopyrazole: Shares the pyrazole core but lacks the methoxyaniline and sulfonylphenyl groups.
2-Methoxyaniline: Contains the methoxyaniline group but lacks the pyrazole and sulfonylphenyl groups.
Sulfonylphenylpyrazole: Contains the sulfonylphenyl and pyrazole groups but lacks the iodine and methoxyaniline groups.
Uniqueness
4-IODO-N~3~-{4-[(2-METHOXYANILINO)SULFONYL]PHENYL}-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-iodo-N-[4-[(2-methoxyphenyl)sulfamoyl]phenyl]-1H-pyrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15IN4O4S/c1-26-15-5-3-2-4-14(15)22-27(24,25)12-8-6-11(7-9-12)20-17(23)16-13(18)10-19-21-16/h2-10,22H,1H3,(H,19,21)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTMCOXNMNVLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15IN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[5-(4-METHOXYBENZYL)-1,3,4-THIADIAZOL-2-YL]-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4776891.png)
![(4-Methoxy-3-methylphenyl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B4776899.png)

![(7Z)-3-(4-ACETYLPHENYL)-7-[(FURAN-2-YL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE](/img/structure/B4776914.png)
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3-fluorophenyl)piperazine-1-carboxamide](/img/structure/B4776916.png)
![(5Z)-5-{[5-(2-bromo-4-methylphenyl)furan-2-yl]methylidene}-3-(3-chlorophenyl)imidazolidine-2,4-dione](/img/structure/B4776930.png)


![[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B4776948.png)
![ETHYL 3-[({[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]AMINO}CARBONYL)AMINO]PROPANOATE](/img/structure/B4776961.png)
![2-(4-chlorophenyl)-N-{2-methoxy-5-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}acetamide](/img/structure/B4776963.png)
![6-methyl-2-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4776989.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-methyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4776995.png)
